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molecular formula C8H12N4O B568384 2-Amino-3-morpholin-4-ylpyrazine CAS No. 117719-16-1

2-Amino-3-morpholin-4-ylpyrazine

Cat. No. B568384
M. Wt: 180.211
InChI Key: NTDKLDOLZNULLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249163B2

Procedure details

A solution of compound 1a (10.0 g, 76.9 mmol) in morpholine (42.3 g, 486 mmol) was stirred at 120° C. overnight. The mixture was concentrated under reduced pressure. The residue was then treated with DCM (200 mL). The solids were collected by filtration and washed with Et2O. Compound 1b was obtained as a white solid (11.0 g, 74% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C8H12N4O: 181.1 (M+H). found: 181.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>>[O:12]1[CH2:13][CH2:14][N:9]([C:2]2[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=2)[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)N
Name
Quantity
42.3 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was then treated with DCM (200 mL)
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1C(=NC=CN1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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